(S)-2-Amino-5-(3-methylphenyl)pentanoic acid

Catalog No.
S12548305
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-5-(3-methylphenyl)pentanoic acid

Product Name

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid

IUPAC Name

2-amino-5-(3-methylphenyl)pentanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)

InChI Key

GWKPQPNDWDPPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)N

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid is a chiral amino acid characterized by its unique structure, which includes a pentanoic acid backbone and an amino group at the second carbon. The presence of a 3-methylphenyl group at the fifth position contributes to its distinct chemical properties. Its molecular formula is C₁₃H₁₉NO₂, and it has a molecular weight of approximately 221.3 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis, particularly due to its ability to interact with various biological systems.

- Detailed Explanation With Example ..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/types-of-chemical-reactions/" rel="nofollow noopener" target="_blank"> .

The major products formed from these reactions depend on the specific reagents and conditions employed.

Research indicates that (S)-2-Amino-5-(3-methylphenyl)pentanoic acid exhibits significant biological activity, particularly in relation to neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to mood and cognition, making it a candidate for further pharmacological investigation. Its chiral nature allows for specific interactions with biological receptors, potentially modulating their activity .

The synthesis of (S)-2-Amino-5-(3-methylphenyl)pentanoic acid typically involves:

  • Starting Materials: The synthesis begins with commercially available materials such as 3-methylbenzaldehyde and L-leucine.
  • Formation of Intermediate: An initial reaction occurs between 3-methylbenzaldehyde and L-leucine in the presence of a suitable catalyst to form a Schiff base.
  • Reduction: The Schiff base is then reduced using sodium borohydride to yield the desired compound.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance efficiency and yield .

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid has various applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential roles in biological systems, particularly regarding enzyme and receptor interactions.
  • Medicine: Ongoing research explores its therapeutic applications, including potential drug development.
  • Industry: It is used in producing various chemical products and materials.

Interaction studies have focused on (S)-2-Amino-5-(3-methylphenyl)pentanoic acid's binding affinity to various receptors and enzymes. Initial findings indicate potential interactions with neurotransmitter receptors, suggesting implications for mood regulation and cognitive function. These studies aim to elucidate its mechanism of action within biological systems .

Several compounds share structural similarities with (S)-2-Amino-5-(3-methylphenyl)pentanoic acid:

  • (S)-3-Methylpentanoic acid: This compound has a different functional group but shares a similar backbone structure.
  • (S)-3-Phenylpentanoic acid: Another similar compound that features a phenyl group instead of a methylphenyl group.

Uniqueness

(S)-2-Amino-5-(3-methylphenyl)pentanoic acid is unique due to its specific chiral structure and the combination of both amino and methylphenyl groups. This configuration imparts distinct chemical and biological properties compared to other similar compounds, making it particularly valuable in research and application settings .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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